2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
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Description
The compound “2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule. It is a derivative of benzoxazine , a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . Benzoxazine rings form the central chemical structure of a number of pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of benzoxazines depends on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring . The specific molecular structure of “2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is not provided in the search results.Chemical Reactions Analysis
Benzoxazines can undergo a variety of chemical reactions. They are used to produce thermoset resins or thermosetting polymer . The specific chemical reactions involving “2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” are not detailed in the search results.Scientific Research Applications
Therapeutic Potential in Dopamine Receptor Modulation
One notable application lies in the realm of neuropsychiatric disorders. The compound's structural features, particularly its pyrazolo[1,5-a]pyridine substructure, have been associated with high-affinity dopamine receptor partial agonists. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting a potential therapeutic application in treating disorders such as schizophrenia and depression. Compounds with similar structural motifs have demonstrated antipsychotic activity in vivo, highlighting the relevance of this chemical class in neuropsychiatric drug discovery (Möller et al., 2017).
Antioxidant and Anticancer Activities
Furthermore, derivatives of the compound class to which 2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine belongs have been synthesized and evaluated for their chemical and pharmacological activities. These activities include notable antioxidant and anticancer potentials. The synthesis of such compounds and their structural elucidation via spectroscopic data and elemental analysis pave the way for developing new treatments based on their pharmacological profiles (Mahmoud et al., 2017).
Antiviral Activities
Additionally, benzamide-based derivatives related to 2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine have been investigated for their antiviral activities, particularly against avian influenza virus (H5N1). The novel synthesis route and the subsequent in vitro testing for anti-influenza A virus activity demonstrate the compound's potential utility in addressing viral outbreaks (Hebishy et al., 2020).
Antimicrobial Agents
The compound's derivatives have also been explored for antimicrobial applications. New thiazole and pyrazole derivatives incorporating a thiophene moiety, synthesized from related chemical precursors, showed promising activities against Aspergillus fumigates, indicating the potential for development as antimicrobial agents. This suggests the broader applicability of the compound's derivatives in combating microbial infections (Mabkhot et al., 2016).
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-17-8-6-15(7-9-17)19-14-20-18-4-2-3-5-21(18)27-22(25(20)24-19)16-10-12-23-13-11-16/h2-13,20,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUNHYNKPYSYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine | |
CAS RN |
303060-83-5 |
Source
|
Record name | 2-(4-METHOXYPHENYL)-5-(4-PYRIDINYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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